2-(3,4-Dinitrobenzyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dinitrobenzyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 3,4-dinitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to a solution of sulfuric acid, followed by the careful addition of fuming nitric acid while maintaining a low temperature. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia. The organic layer is then dried and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of dinitrobenzyl derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-(3,4-diaminobenzyl)pyridine.
Substitution: Formation of substituted benzylpyridine derivatives.
Scientific Research Applications
2-(3,4-Dinitrobenzyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3,4-Dinitrobenzyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can undergo redox reactions, while the pyridine ring can participate in coordination with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dinitrobenzyl)pyridine
- 2-(4-Nitrobenzyl)pyridine
- 2-(2-Nitrobenzyl)thiopyridine
Uniqueness
2-(3,4-Dinitrobenzyl)pyridine is unique due to the specific positioning of the nitro groups on the benzyl ring, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds .
Properties
CAS No. |
136133-84-1 |
---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[(3,4-dinitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(8-12(11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2 |
InChI Key |
UGKKIRQDCJVCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.